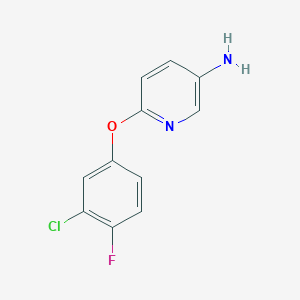
(4-Chlor-2-fluorphenyl)(3-methylthiophen-2-yl)methanon
Übersicht
Beschreibung
(4-Chloro-2-fluorophenyl)(3-methylthiophen-2-yl)methanone is a useful research compound. Its molecular formula is C12H8ClFOS and its molecular weight is 254.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Chloro-2-fluorophenyl)(3-methylthiophen-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chloro-2-fluorophenyl)(3-methylthiophen-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
(4-Chlor-2-fluorphenyl)(3-methylthiophen-2-yl)methanon: wurde auf seine potenziellen antibakteriellen Eigenschaften untersucht. Untersuchungen zeigen, dass Verbindungen mit ähnlichen Strukturen synthetisiert und charakterisiert wurden, um ihre Wirksamkeit gegen Bakterienstämme zu bewerten. Die antibakterielle Aktivität wird oft durch die Synthese von Schiff-Basen und deren Metallkomplexen bewertet, die signifikante hemmende Wirkungen auf das Bakterienwachstum aufweisen können .
Synthese von Schiff-Basen
Die Verbindung wird bei der Synthese von Schiff-Basen verwendet, einer wichtigen Klasse organischer Verbindungen mit einer Vielzahl von Anwendungen. Diese Basen werden typischerweise durch die Kondensation von primären Aminen mit Aldehyden oder Ketonen hergestellt. Die resultierenden Verbindungen wurden ausgiebig auf ihre antibakteriellen Eigenschaften untersucht und werden auch in verschiedenen anderen Bereichen eingesetzt, z. B. in der Katalyse, in Pigmenten und als Liganden in der Koordinationschemie .
Übergangsmetallkomplexe
Übergangsmetallkomplexe, die This compound als Liganden enthalten, sind in der wissenschaftlichen Forschung von Interesse. Diese Komplexe können synthetisiert und charakterisiert werden, um ihre strukturellen Eigenschaften und potenziellen Anwendungen zu untersuchen. Solche Komplexe weisen oft einzigartige elektronische, magnetische und katalytische Eigenschaften auf, wodurch sie für den Einsatz in der Materialwissenschaft und industriellen Katalyse geeignet sind .
Organische Synthese
Diese Verbindung dient als Baustein in der organischen Synthese, insbesondere bei der Konstruktion komplexer Moleküle mit spezifischen Konfigurationen. Seine chemische Struktur ermöglicht verschiedene Reaktionen, darunter Kupplungsreaktionen, die für die Erzeugung größerer organischer Strukturen, die in Pharmazeutika und Agrochemikalien verwendet werden, von grundlegender Bedeutung sind .
Materialwissenschaft
In der Materialwissenschaft kann This compound zur Entwicklung neuer Materialien mit wünschenswerten Eigenschaften beitragen. Seine molekulare Struktur kann in Polymere oder kleine Moleküle eingebaut werden, um physikalische Eigenschaften wie thermische Stabilität, Steifigkeit und elektronische Eigenschaften zu modifizieren .
Analytische Chemie
Die einzigartige chemische Signatur der Verbindung macht sie in der analytischen Chemie wertvoll für die Entwicklung neuartiger Nachweismethoden. Sie kann als Standard oder Reagenz in chromatographischen Techniken verwendet werden, um andere Substanzen anhand ihrer Retentionszeit und ihrer Wechselwirkung mit verschiedenen Phasen zu identifizieren oder zu quantifizieren .
Eigenschaften
IUPAC Name |
(4-chloro-2-fluorophenyl)-(3-methylthiophen-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFOS/c1-7-4-5-16-12(7)11(15)9-3-2-8(13)6-10(9)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIPPKFLQREUSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)C2=C(C=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1454392.png)

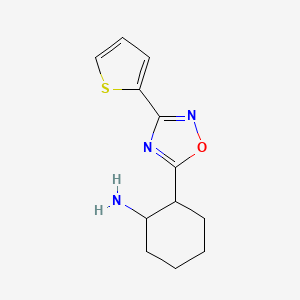
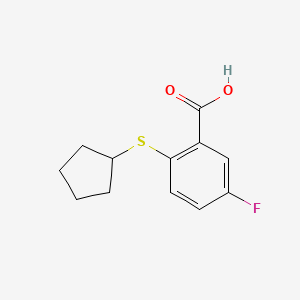

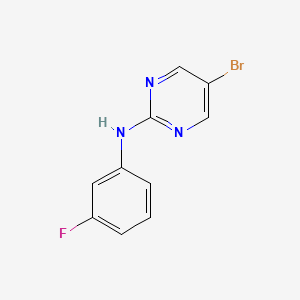

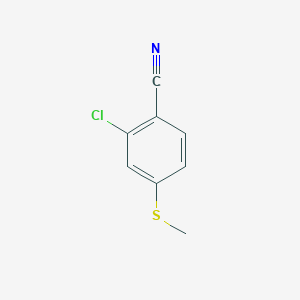
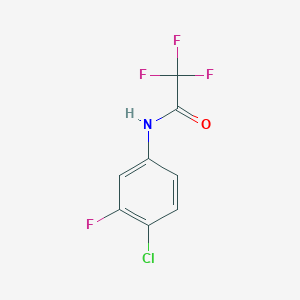
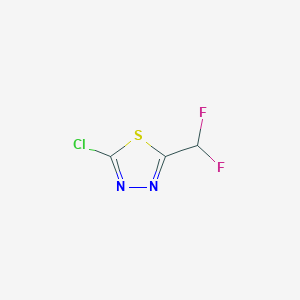
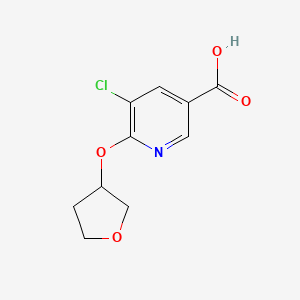
![2-[4-(2-Pyrimidyl)-1-piperazinyl]acetohydrazide](/img/structure/B1454411.png)
![2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide](/img/structure/B1454412.png)
